molecular formula C15H15ClN4O4S B2986342 4-chloro-3-(morpholin-4-ylsulfonyl)-N-(pyrazin-2-yl)benzamide CAS No. 890611-07-1

4-chloro-3-(morpholin-4-ylsulfonyl)-N-(pyrazin-2-yl)benzamide

Cat. No. B2986342
M. Wt: 382.82
InChI Key: OHWWGSHYZVVKMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-(morpholin-4-ylsulfonyl)-N-(pyrazin-2-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Scientific Research Applications

Molecular Synthesis and Structural Analysis

  • The synthesis process of related compounds, such as befol, involves multiple stages including the interaction of chlorobenzamide with morpholine, highlighting the methodological advancements in producing complex benzamide derivatives with potential therapeutic applications (Donskaya et al., 2004).
  • Research on the crystal and molecular structure of biologically active aromatic sulfonamides, including their hydrochloride salts, provides insights into their solid-state, gas-phase, and solution conformations, facilitating the understanding of their chemical behavior and potential interactions (Remko et al., 2010).

Biological Activity and Pharmacological Potential

  • Studies on compounds with a morpholinone ring fused to a benzene ring linked to a sulfonamido-nitrobenzamide system reveal their stabilized structure by intra- and intermolecular hydrogen bonds, suggesting potential for specific biological interactions (Pang et al., 2006).
  • Antitumor activity research indicates that certain derivatives exhibit distinct inhibitory capacities against cancer cell proliferation, providing a foundation for further investigation into their therapeutic potential (Ji et al., 2018).

Medicinal Chemistry and Drug Design

  • The development of novel platelet glycoprotein IIb/IIIa receptor antagonists demonstrates the potential of morpholino-benzamide derivatives in treating thrombotic diseases, highlighting their antiaggregatory and antithrombotic effects (Banno et al., 1999).
  • The synthesis and evaluation of diaryl dihydropyrazole-3-carboxamides for appetite suppression and body weight reduction in animal models, due to their CB1 antagonistic activity, suggest a novel approach to addressing obesity (Srivastava et al., 2007).

properties

IUPAC Name

4-chloro-3-morpholin-4-ylsulfonyl-N-pyrazin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O4S/c16-12-2-1-11(15(21)19-14-10-17-3-4-18-14)9-13(12)25(22,23)20-5-7-24-8-6-20/h1-4,9-10H,5-8H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWWGSHYZVVKMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NC=CN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-3-(morpholin-4-ylsulfonyl)-N-(pyrazin-2-yl)benzamide

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